N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-19(2)13-16-12(17-14(18-13)22-3)9-15-23(20,21)10-11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCUQNUBSVQGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide is a compound with significant potential in medicinal chemistry, particularly in the field of cancer therapeutics. Its structure, which incorporates a triazine ring and a sulfonamide moiety, suggests a diverse range of biological activities. This article reviews its biological activity based on available literature, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C13H16N4O3S
- Molecular Weight : 304.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets involved in cellular proliferation and apoptosis. The triazine moiety is known for its role in inhibiting certain enzymes and pathways critical for cancer cell survival.
Key Mechanisms:
- Inhibition of c-Myc : Similar compounds have shown the ability to inhibit the proto-oncogene c-Myc, which plays a crucial role in cell cycle regulation and apoptosis. In colorectal cancer models, downregulation of c-Myc has been linked to reduced tumor growth and increased apoptosis .
- Induction of Apoptosis : The compound may induce apoptosis through mitochondrial pathways, leading to cell cycle arrest in various cancer cell lines.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of related compounds and their implications for this compound:
| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study A | HT29 | 0.32 | c-Myc inhibition | Significant tumor growth reduction |
| Study B | HCT 15 | 0.51 | Apoptosis induction | Induces G2/M arrest |
| Study C | Various | Varies | Cell cycle modulation | Enhanced sensitivity to chemotherapeutics |
Case Studies
- Colorectal Cancer Model : In a recent study involving HT29 xenografts, the lead compound demonstrated substantial efficacy with an IC50 value of 0.32 μM. Treatment over 30 days resulted in significant tumor size reduction without notable toxicity .
- Mechanistic Insights : Western blot analysis confirmed that treatment with related compounds led to decreased expression levels of c-Myc and other pro-survival proteins, indicating a robust mechanism for inducing cell death in cancer cells .
Toxicity and Safety Profile
While preliminary studies indicate promising anti-cancer activity, further research is necessary to evaluate the long-term safety profile of this compound. Toxicity assessments in animal models are critical for understanding potential side effects and establishing safe dosage ranges.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide exhibit promising anticancer properties. The triazine core is known to interact with biological targets involved in cancer pathways.
Case Study : A study on structurally related compounds demonstrated that modifications in the triazine moiety significantly enhanced cytotoxicity against various cancer cell lines. The presence of the dimethylamino group is believed to enhance solubility and bioavailability, making it a candidate for further investigation in cancer therapy .
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. The sulfonamide group is historically known for its antibacterial activity.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Sulfanilamide | Sulfonamide group | Antibacterial | First synthetic antibiotic |
| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Antimicrobial | Lacks triazine core |
Research involving similar sulfonamide derivatives has shown effectiveness against a range of bacterial strains, indicating that this compound could be further explored for its antimicrobial potential .
Herbicidal Properties
The triazine moiety is well-documented for its herbicidal properties, particularly in inhibiting photosynthesis in plants.
Case Study : A comparative analysis of triazine-based herbicides revealed that modifications to the triazine structure can enhance herbicidal efficacy while reducing environmental impact. The integration of the dimethylamino and methoxy groups may improve selectivity towards target weeds while minimizing effects on non-target species .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Triazine Core : Utilizing starting materials such as urea and aldehydes.
- Introduction of Dimethylamino Group : Achieved through alkylation reactions.
- Sulfonamide Formation : Reaction with a suitable sulfonyl chloride.
Each step requires optimization to maximize yield and purity.
Conclusion and Future Directions
This compound shows significant promise across various applications in medicinal chemistry and agriculture. Future research should focus on:
- Detailed pharmacological studies to elucidate mechanisms of action.
- Optimization of synthesis methods for higher yields.
- Exploration of derivatives to enhance biological activity and reduce toxicity.
This compound represents an exciting area for future research and development in both pharmaceutical and agricultural sciences.
Comparison with Similar Compounds
Structural Analogues in the Sulfonylurea Herbicide Class
Several structurally related sulfonylurea herbicides share the 1,3,5-triazine backbone but differ in substituents and functional groups:
Key Observations :
- The dimethylamino and methoxy substituents on the triazine ring may enhance electron-donating effects, improving stability or binding affinity compared to trifluoroethoxy (Triflusulfuron-methyl) or methyl (Metsulfuron-methyl) groups .
Sulfonamide-Triazine Hybrid Derivatives
Compound 9 from (4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide) shares a sulfonamide-triazine scaffold but differs in substituents:
- Triazine substituents: Chlorine at position 4 and 3,4-dimethylphenylamino at position 4.
- Sulfonamide group : Linked to pyridin-2-yl instead of phenylmethyl.
- Activity : Demonstrated anti-inflammatory or antimicrobial properties in preliminary studies, suggesting the target compound’s phenylmethyl group may prioritize hydrophobic interactions .
Morpholino- and Imidazolidine-Modified Triazines
and describe triazines with morpholino or imidazolidin-ylidene substituents:
- Morpholino derivatives (e.g., compound 30 in ) exhibit enhanced water solubility due to morpholine’s polarity, contrasting with the target compound’s hydrophobic phenyl group .
Physicochemical Properties
*Estimated based on structural analogs in .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on a 1,3,5-triazine core. A general procedure (adapted from sulfonamide-triazine hybrids) includes:
Chlorotriazine activation : React 2,4,6-trichlorotriazine with a methoxy group donor (e.g., sodium methoxide) under controlled pH (8–9) to substitute at the 6-position .
Amination : Introduce dimethylamine at the 4-position using a polar aprotic solvent (DMF or THF) at 60–80°C .
Sulfonamide coupling : Attach the phenylmethanesulfonamide moiety via a nucleophilic substitution or Mitsunobu reaction, ensuring anhydrous conditions to avoid hydrolysis .
Key parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize yields by adjusting stoichiometry (1.0–1.2 equiv. of sulfonamide) and reaction time (12–24 hrs).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the triazine ring (e.g., dimethylamino protons at δ 2.8–3.2 ppm, methoxy at δ 3.9–4.1 ppm) and sulfonamide connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHNOS).
- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm) and triazine ring vibrations (~1550 cm) .
- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications to the triazine ring or sulfonamide group influence biological activity?
- Methodological Answer : Comparative studies of analogous compounds reveal:
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide-triazine derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, controlled pH) .
- Structural nuances : Perform X-ray crystallography or molecular docking to confirm binding modes (e.g., triazine interactions with active sites) .
- Temporal effects : Conduct longitudinal studies (e.g., measure activity at 24h vs. 72h to assess time-dependent inhibition) .
Example : If Compound A shows cytotoxicity in one study but not another, re-test under identical cell lines (e.g., HEK293 vs. HepG2) and nutrient conditions.
Q. What computational strategies predict physicochemical properties and interaction mechanisms for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation behavior (logP) and membrane permeability using software like GROMACS .
- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., dihydrofolate reductase) based on triazine-sulfonamide conformers .
- QSAR Modeling : Train models on PubChem datasets to correlate substituents with bioavailability .
Validation : Cross-check computational results with experimental solubility (shake-flask method) and permeability (Caco-2 assays).
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
- Methodological Answer :
- Variable Factors : Test solubility in multiple solvents (DMSO, PBS) and pH levels (5.0 vs. 7.4) to identify context-dependent behavior .
- Technique Calibration : Compare nephelometry (turbidity) vs. HPLC-UV for quantification .
- Meta-Analysis : Aggregate data from ≥5 independent studies and apply statistical models (e.g., random-effects regression) to identify outliers .
Structural Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
